

Compound FKK: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: FKK

Cat. No.: B15559726

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For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed examination of the chemical entity designated as **FKK**, a ligand identified within the RCSB Protein Data Bank. The following sections will elaborate on its chemical structure, physicochemical properties, and available biological context, presented in a format conducive to advanced scientific understanding and application.

Chemical Structure and Identification

Compound **FKK** is formally recognized in the Protein Data Bank (PDB) under the ligand ID **FKK**. Its systematic identification and structural details are crucial for understanding its molecular interactions and potential applications.

Chemical Formula: C₂₀H₁₈N₂O₅S₂

InChI: InChI=1S/C20H18N2O5S2/c1-2-10-7-12(21-20(24)22-19(23)9-10)17(28-3)14-6-5-11(8-15(14)18(21)25)29-4/h5-9H,2-4H2,1H3,(H2,22,23,24)

InChIKey: UQJGINVAGGJSSX-UHFFFAOYSA-N

SMILES: CCC1=CC(=C(C=C1)OC)C2=C(C=C(C=C2)SC)N=C(N)N=C(O)C1=O

A 2D diagram of the chemical structure of **FKK** is available on its RCSB PDB Ligand Summary Page.^[1] This visual representation is essential for comprehending the spatial arrangement of atoms and functional groups, which dictates the molecule's chemical behavior and biological

activity. The structure reveals a complex aromatic system with multiple functional groups, including ether, thioether, and a urea-like moiety, suggesting a potential for diverse chemical interactions.

Physicochemical Data

A summary of the key physicochemical properties of Compound **FKK** is presented in Table 1. These parameters are fundamental for predicting its behavior in biological systems and for designing experimental protocols.

Property	Value
Formula Weight	430.5 g/mol
Formal Charge	0
Atom Count	46
Bond Count	48
Aromatic Bond Count	12
Chiral Atom Count	0
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	6
Rotatable Bond Count	5
XLogP3-AA	3.6

Table 1: Physicochemical properties of Compound **FKK**. Data sourced from the RCSB PDB Ligand Summary Page for **FKK**.

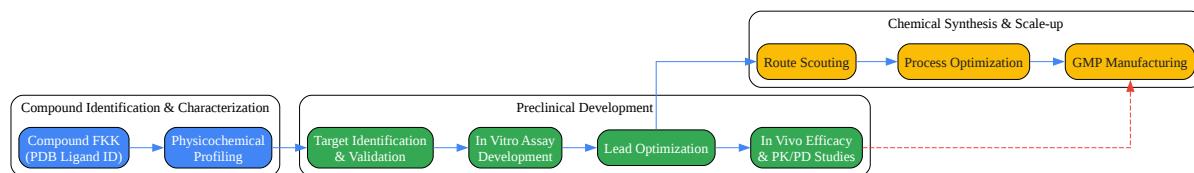
Biological Context and Experimental Data

At present, detailed experimental protocols and extensive biological activity data for Compound **FKK** are not widely available in public databases. Its inclusion in the Protein Data Bank indicates that its structure has been determined in complex with a macromolecule, suggesting a role as a ligand in a biological system. Further investigation into the specific PDB entries

associated with **FKK** is required to elucidate its biological target and potential mechanism of action.

Experimental and Logical Workflow Diagram

To facilitate further research and drug development efforts involving Compound **FKK**, a generalized experimental workflow is proposed. This workflow outlines the logical progression from initial compound characterization to preclinical evaluation.



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Figure 1: A generalized experimental workflow for the research and development of Compound **FKK**.

This document serves as a foundational guide for researchers and professionals interested in Compound **FKK**. The provided data, sourced from the RCSB Protein Data Bank, offers a starting point for more in-depth investigation into its biological function and therapeutic potential. Further experimental work is necessary to fully characterize this compound and its interactions within a biological context.

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References

- 1. rcsb.org [rcsb.org]
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